Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

Catalog No.
S832245
CAS No.
322647-61-0
M.F
C41H72NaO8P
M. Wt
747 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-te...

CAS Number

322647-61-0

Product Name

Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

IUPAC Name

sodium;[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] hydrogen phosphate

Molecular Formula

C41H72NaO8P

Molecular Weight

747 g/mol

InChI

InChI=1S/C41H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46);/q;+1/p-1/b13-11-,19-17-,24-22-,30-28-;/t39-;/m1./s1

InChI Key

ZNLBWELULQXDSY-JNZHLZGHSA-M

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+]

Description

18:0-20:4 PA or 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphate (sodium salt) is a sodium salt of phosphatidic acid, with substitution of stearic acid and arachidonic acid at the sn-1 and sn-2 positions respectively, in the glycerol backbone.

  • This compound is a sodium salt based on a complex organic molecule.
  • The organic portion contains a phosphate group, indicating it might be a phospholipid or a related molecule [].
  • The presence of a long-chain fatty acid (octadecanoyloxy) suggests it could be a type of biomolecule involved in cell membranes or signaling processes [].
  • The specific configuration with "(2R)" indicates a stereocenter with a specific spatial arrangement, potentially important for its biological function [].

Molecular Structure Analysis

  • The key features include the phosphate group, a long-chain fatty acid, and a unique (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl moiety.
  • The tetraenoyl moiety likely contains four double bonds (Z configuration) within a 20-carbon chain.
  • Without further information, it's difficult to discuss specific aspects or functionalities of this unique structure.

Chemical Reactions Analysis

  • Information on specific synthesis, decomposition, or other reactions involving this compound is currently unavailable.

Physical And Chemical Properties Analysis

  • Data on melting point, boiling point, solubility, and stability is not available due to the lack of research on this specific compound.
  • Given the limited information, a detailed mechanism of action cannot be established. However, based on the potential resemblance to phospholipids, it could be involved in membrane structure or signaling, but this is purely speculative.
  • No safety information is currently available for this specific compound.

Future Research Directions

  • If this compound is synthetically relevant or has potential biological applications, further research would be needed to:
    • Develop a synthetic route for the compound.
    • Characterize its physical and chemical properties.
    • Investigate its potential biological activity and mechanism of action.

Lipopolysaccharide (LPS) Binding and Neutralization

The molecule contains a long chain fatty acid moiety (octadecanoyloxy) which can potentially interact with the hydrophobic domain of lipopolysaccharides (LPS) []. LPS are molecules on the outer membrane of gram-negative bacteria and can trigger a strong immune response. Compounds that can bind and neutralize LPS are being investigated for their potential to treat and prevent gram-negative bacterial infections.

Dates

Modify: 2023-08-16

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